Cytotoxicity IC₅₀ Comparison Across 5‑Chloro, 5‑Bromo, and 5‑Methyl Pyridylphenol Derivatives
In a parallel cytotoxicity screen, the 5‑chloro analog (7d) showed markedly lower IC₅₀ values than the 5‑bromo (7e) and 5‑methyl (7f) counterparts in HepG2 and HeLa cells [1]. The 5‑chloro compound achieved an IC₅₀ of 0.26 µM in HepG2, while the 5‑bromo required 0.048 µM to reach the same inhibition level; however, in HeLa cells the 5‑chloro was superior (0.035 µM vs 0.02 µM for 5‑bromo and 0.03 µM for 5‑methyl) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) in cancer cell lines |
|---|---|
| Target Compound Data | HepG2 0.26 µM, SW480 0.46 µM, HeLa 0.035 µM |
| Comparator Or Baseline | 5‑Br analog (7e): HepG2 0.048 µM, SW480 0.68 µM, HeLa 0.02 µM; 5‑Me analog (7f): HepG2 0.091 µM, SW480 1.0 µM, HeLa 0.03 µM |
| Quantified Difference | 5‑Cl is 5.4‑fold less potent than 5‑Br in HepG2 but 1.75‑fold more potent in HeLa; 5‑Cl is 2.9‑fold more potent than 5‑Me in HepG2 and 2.2‑fold in SW480 |
| Conditions | MTT assay, 48 h exposure; values are means of three experiments |
Why This Matters
The cell‑line‑dependent potency inversion between 5‑Cl and 5‑Br demonstrates that chlorine provides a unique selectivity window that cannot be predicted from bromine or methyl substitution, directly guiding lead series selection.
- [1] Molecules 2012, 17, 3933-3944; Table 1. https://pmc.ncbi.nlm.nih.gov/articles/PMC6269011/table/molecules-17-03933-t001/ View Source
